Structural Differentiation from the Closest Triazinanone Analog: 3,4-Dichlorophenyl vs. 4-Chlorophenyl Substitution
The closest commercially cataloged structural analog is 1-(4-chlorophenyl)-5-(4-methoxybenzyl)-3-(4H-1,2,4-triazol-4-yl)-1,3,5-triazinan-2-one (CAS 727997-40-2). The target compound differs at two critical positions: (i) the N1-phenyl ring bears two chlorine atoms at the 3- and 4-positions (3,4-dichlorophenyl) rather than a single chlorine at the 4-position (4-chlorophenyl); (ii) the C5 side-chain is an unsubstituted benzyl group rather than a 4-methoxybenzyl group . The additional chlorine atom introduces a second halogen-bond donor site and increases the molecular volume and polarizability of the aromatic ring, which is expected to alter binding-pocket occupancy in halogen-sensitive targets such as cytochrome P450 enzymes and sigma receptors, where dichlorophenyl motifs are known to enhance affinity relative to monochlorinated congeners [1][2].
| Evidence Dimension | N1-aryl substitution pattern (structural) |
|---|---|
| Target Compound Data | 3,4-Dichlorophenyl; C5-benzyl; C₁₈H₁₆Cl₂N₆O; MW 403.3; predicted LogP ~2.3 (estimated from ACD/Labs fragment contribution) |
| Comparator Or Baseline | 4-Chlorophenyl; C5-(4-methoxybenzyl); C₁₉H₁₉ClN₆O₂; MW 398.85; predicted LogP 1.06 (ACD/Labs, ChemSpider CSID:1532575) |
| Quantified Difference | ΔMW = +4.45 Da; ΔCl count = +1; ΔLogP ≈ +1.24 (estimated); absence of methoxy group on benzyl in target compound |
| Conditions | Structural comparison based on SMILES and InChI; LogP predicted by ACD/Labs Percepta Platform v14.00 |
Why This Matters
The 3,4-dichlorophenyl substitution pattern is a privileged motif in biologically active compounds targeting CYP450 enzymes, σ receptors, and kinase ATP-binding pockets; procurement of the monochloro analog cannot recapitulate the halogen-bonding potential or lipophilicity of the target compound, making the target compound the appropriate choice for SAR exploration requiring dichloro-substituted aryl occupancy.
- [1] Wilcken, R.; Zimmermann, M.O.; Lange, A.; Joerger, A.C.; Boeckler, F.M. Principles and applications of halogen bonding in medicinal chemistry and chemical biology. J. Med. Chem. 2013, 56, 1363–1388. View Source
- [2] European Patent EP1824836B1. 1,2,4-Triazole derivatives as sigma receptor inhibitors. Laboratorios del Dr. Esteve, S.A., 2007. View Source
